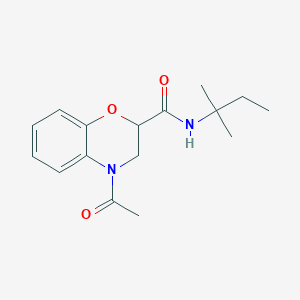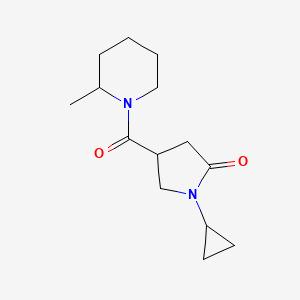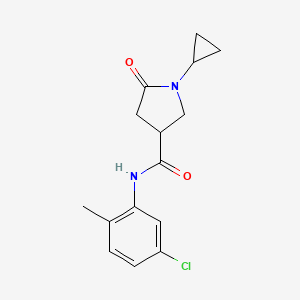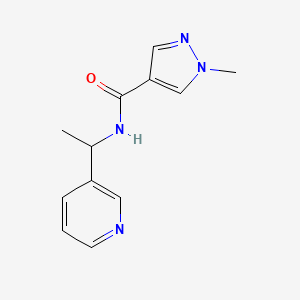
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP has been found to have a variety of effects on the brain and body, making it a valuable tool for studying various physiological and biochemical processes.
Mecanismo De Acción
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has been found to bind to a specific site on the NMDA receptor in the brain, which is involved in learning and memory. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has also been found to have other biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and to enhance the activity of certain enzymes involved in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide in lab experiments include its ability to enhance the transport of certain molecules across the blood-brain barrier, its ability to enhance synaptic plasticity, and its effects on neurotransmitter release and enzyme activity. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research involving N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide. One area of interest is the development of new drugs that can target the NMDA receptor and enhance synaptic plasticity. Another area of interest is the use of N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide in drug delivery research, particularly for the treatment of neurological disorders. Additionally, there is potential for N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide to be used in the development of new diagnostic tools for neurological disorders, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with pyrrolidine and propylamine in the presence of a catalyst. The resulting compound is then purified using various techniques to obtain a high-quality product.
Aplicaciones Científicas De Investigación
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has been used extensively in scientific research to study the mechanisms of action of various drugs and neurotransmitters in the brain. It has been found to enhance the transport of certain molecules across the blood-brain barrier, making it a valuable tool for drug delivery research.
Propiedades
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-5-10)12-6-3-9-13-7-1-2-8-13/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAKAULLQBAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)




![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)